6-Amino-5-bromopicolinonitrile (CAS 1314974-91-8) is a highly functionalized, tri-orthogonal pyridine building block widely procured for the synthesis of advanced pharmaceutical active ingredients, including PI3K inhibitors and complex nitrogen-containing heterocycles [1]. Featuring a primary amine, a nitrile group, and a strategically positioned bromine atom at the 5-position, this scaffold allows for precise, step-wise functionalization. Its primary procurement value lies in its ability to bypass complex late-stage halogenation steps, offering a robust starting point for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions while preserving the nitrile handle for downstream conversion to amides, amines, or tetrazoles [2].
Substituting 6-Amino-5-bromopicolinonitrile with its unbrominated precursor, 6-aminopicolinonitrile, introduces severe process inefficiencies during pharmaceutical scale-up. Electrophilic bromination of the unfunctionalized ring typically yields an intractable mixture of 3-bromo, 5-bromo, and 3,5-dibromo regioisomers due to the competing directing effects of the amine and nitrile groups [1]. This lack of regiocontrol necessitates resource-intensive chromatographic purification, drastically reducing the overall yield and increasing solvent waste. Furthermore, attempting to use non-nitrile analogs, such as 2-amino-5-bromopyridine, eliminates the crucial C2-carbonitrile handle, requiring multi-step, low-yielding cyanation or carboxylation sequences that disrupt established synthetic pipelines and inflate procurement costs [2].
6-Amino-5-bromopicolinonitrile provides a pre-installed, regiochemically pure halogen handle that directly supports high-yielding palladium-catalyzed cross-couplings, yielding >85% in standard Suzuki or Ullmann protocols at 100°C [1]. In contrast, utilizing the unbrominated baseline 6-aminopicolinonitrile requires a preliminary bromination step that typically suffers from poor regiocontrol, generating up to 30-40% of undesired 3-bromo and 3,5-dibromo side products. This necessitates extensive purification, effectively reducing the net throughput of the desired 5-substituted intermediate by more than a third compared to procuring the pre-brominated scaffold [2].
| Evidence Dimension | Net yield of 5-substituted intermediate |
| Target Compound Data | >85% direct cross-coupling yield with no regioisomer separation required |
| Comparator Or Baseline | 6-Aminopicolinonitrile (requires bromination, yielding ~50-60% after regioisomer separation) |
| Quantified Difference | ~25-35% absolute increase in target throughput |
| Conditions | Standard Pd-catalyzed coupling vs. two-step bromination/coupling sequence |
Procuring the pre-brominated scaffold eliminates a low-yielding, waste-heavy regioseparation step, directly lowering the cost of goods for complex API synthesis.
The tri-functional nature of 6-Amino-5-bromopicolinonitrile enables orthogonal reactivity without the need for excessive protecting group manipulation. The 5-bromo position can be selectively engaged in C-N or C-C coupling while the 2-carbonitrile and 6-amino groups remain intact [1]. When compared to 2-amino-5-bromopyridine, which lacks the nitrile group, synthesizing a comparable C2-functionalized derivative requires a late-stage cyanation or carboxylation that typically operates at <60% yield and requires harsh conditions. The presence of the nitrile in the target compound bypasses these 2-3 additional synthetic steps [2].
| Evidence Dimension | Synthetic steps to C2-amide/tetrazole derivatives |
| Target Compound Data | 1-2 steps (direct hydrolysis or cycloaddition of the nitrile) |
| Comparator Or Baseline | 2-Amino-5-bromopyridine (3-4 steps, requiring late-stage cyanation) |
| Quantified Difference | Reduction of 2-3 synthetic steps; avoidance of toxic cyanation reagents |
| Conditions | Multi-step synthesis of C2/C5 bi-functionalized pyridines |
Minimizing synthetic steps and avoiding toxic cyanation reagents significantly accelerates R&D timelines and improves safety profiles during scale-up.
For procurement managers balancing reactivity with shelf-life, 6-Amino-5-bromopicolinonitrile offers a highly favorable stability profile. While 6-amino-5-iodopicolinonitrile exhibits slightly faster oxidative addition kinetics in cross-coupling, the iodo-analog is highly sensitive to light and thermal degradation, often experiencing >5% spontaneous dehalogenation over 6 months of standard 2-8°C storage [1]. The 5-bromo target compound maintains >98% purity under identical storage conditions, ensuring reproducible assay performance and eliminating the need for specialized actinic storage or frequent re-purification prior to use [2].
| Evidence Dimension | Long-term storage stability (dehalogenation rate) |
| Target Compound Data | <1% degradation over 6 months at 2-8°C |
| Comparator Or Baseline | 6-Amino-5-iodopicolinonitrile (>5% dehalogenation under identical conditions) |
| Quantified Difference | 5-fold reduction in spontaneous dehalogenation |
| Conditions | Standard inventory storage (2-8°C, ambient light exposure) |
This enhanced shelf stability reduces inventory spoilage and ensures consistent batch-to-batch reproducibility in sensitive catalytic reactions.
Directly leverages the orthogonal reactivity of the 5-bromo and 2-nitrile groups to build complex polycyclic or highly substituted pyridine cores found in next-generation oncology drugs [1].
Utilizes the nitrile group for clean hydrolysis to carboxamides following successful Suzuki or Ullmann coupling at the 5-position, streamlining the production of anti-inflammatory agents [2].
The intact nitrile group serves as an ideal handle for [2+3] cycloaddition with azides to form tetrazoles, while the 5-bromo site allows for simultaneous tuning of the molecule's lipophilicity and target affinity [3].